Fenticonazole Impurity D

Pharmaceutical Analysis Capillary Electrophoresis Impurity Profiling

This EP-specified process-related impurity features a unique phenylthio-benzyl substitution on the imidazolium nitrogen, producing distinct chromatographic retention versus Impurities A, B, and C — making substitution impossible without regulatory divergence. Available as both the nitrate salt (CAS 1313397-05-5) and free base (CAS 793620-45-8). Procure the EDQM-issued EP Reference Standard for regulatory-compliant method validation, ANDA submission, and GMP batch release testing under Ph. Eur. monograph.

Molecular Formula C24H21Cl2N3O4S
Molecular Weight 518.4 g/mol
CAS No. 1313397-05-5
Cat. No. B601489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenticonazole Impurity D
CAS1313397-05-5
Synonyms1H-​Imidazolium, 3-​[2-​(2,​4-​dichlorophenyl)​-​2-​hydroxyethyl]​-​1-​[[4-​(phenylthio)​phenyl]​methyl]​-​, nitrate (1:1)
Molecular FormulaC24H21Cl2N3O4S
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)O.[N+](=O)([O-])[O-]
InChIInChI=1S/C24H21Cl2N2OS.NO3/c25-19-8-11-22(23(26)14-19)24(29)16-28-13-12-27(17-28)15-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24,29H,15-16H2;/q+1;-1
InChIKeyGAXDLSMLSXXWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Fenticonazole Impurity D (CAS 1313397-05-5): A Pharmacopoeial Reference Standard for Antifungal API Quality Control


Fenticonazole Impurity D, formally designated as (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate (C₂₄H₂₁Cl₂N₃O₄S, MW 518.4 g/mol), is a process-related impurity associated with the synthesis of fenticonazole nitrate, an imidazole-class topical antifungal agent . This compound is codified in the European Pharmacopoeia (EP) as a specified impurity and is supplied as an EP Reference Standard with a pharmaceutical primary standard grade, intended exclusively for laboratory use as prescribed in the EP monograph [1]. It serves as a critical analytical benchmark for impurity profiling, method validation, and quality control in fenticonazole nitrate drug substance and finished product testing.

Why Fenticonazole Impurity D (CAS 1313397-05-5) Cannot Be Interchanged with Other Fenticonazole Impurities


Fenticonazole nitrate drug substance contains at least five structurally distinct process-related impurities, each with unique chromatographic behavior, response factors, and potential toxicological profiles that preclude interchangeability [1][2]. Impurity D is distinguished from Impurity A (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol, CAS 24155-42-8), Impurity B (fenticonazole sulfoxide nitrate, CAS 80639-95-8), and Impurity C (fenticonazole sulfone nitrate, CAS 80676-29-5) by the presence of a phenylthio-benzyl substitution on the imidazolium nitrogen rather than a simple benzyl or oxidized sulfur moiety [3][4]. This structural divergence directly affects chromatographic retention and detector response, meaning that substituting Impurity D reference standard with any other fenticonazole-related compound yields quantitatively inaccurate impurity profiling and potential regulatory non-compliance. Procurement of the exact EP-specified Impurity D (nitrate salt) is therefore non-negotiable for method validation and batch release testing under EP monograph requirements.

Fenticonazole Impurity D (CAS 1313397-05-5): Comparative Quantitative Evidence for Analytical Reference Standard Selection


Chromatographic Resolution: Baseline Separation of Fenticonazole Impurity D from Parent API and Co-occurring Impurities by HPCE

Fenticonazole Impurity D was successfully separated from the parent drug fenticonazole and all four other known impurities using a validated high-performance capillary electrophoresis (HPCE) method. Under optimized conditions (40 cm capillary, effective length 34 cm, 50 μm ID; 30 mM phosphate buffer pH 3 with 8 mM trimethyl-β-cyclodextrin as chiral selector), complete baseline separation of fenticonazole from each individual impurity, including Impurity D, was achieved in under 20 minutes [1]. In contrast, without cyclodextrin, co-elution of impurities occurred, precluding accurate quantification. The RP-HPLC method using an RP-8 column with acetonitrile/phosphate buffer (pH 6) gradient similarly achieved resolution between fenticonazole and all five impurities [1].

Pharmaceutical Analysis Capillary Electrophoresis Impurity Profiling

Structural Identity Traceability: EP-Defined IUPAC Nomenclature and CAS Registration of Fenticonazole Impurity D

Fenticonazole Impurity D is unambiguously defined by its EP-specified IUPAC name: (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate [1]. This contrasts with Impurity A, which lacks the phenylsulphanyl-benzyl moiety (C₁₁H₁₀Cl₂N₂O, MW 257.12), and Impurities B and C, which contain oxidized sulfur (sulfoxide and sulfone, respectively) on the parent scaffold [2]. The CAS registry number 1313397-05-5 specifically identifies the nitrate salt form of Impurity D, while the free base is registered under CAS 793620-45-8 [3]. This discrete registration enables precise procurement and eliminates ambiguity when sourcing from multiple vendors.

Reference Standard Characterization Regulatory Compliance Structural Elucidation

Pharmacopoeial Grade Certification: EDQM-Issued EP Reference Standard with Pharmaceutical Primary Standard Designation

Fenticonazole Impurity D is available as a pharmaceutical primary standard issued by the European Directorate for the Quality of Medicines & HealthCare (EDQM) under the European Pharmacopoeia Reference Standard program . This grade carries a formal certification that the material is provided 'as delivered and specified by the issuing Pharmacopoeia,' with all supporting documentation—including SDS and product information leaflets—developed and issued under EDQM authority . In contrast, non-EP commercial impurity standards typically carry only a vendor COA with purity ≥95%, without the regulatory chain of custody or the explicit intended-use designation 'as specifically prescribed in the European Pharmacopoeia' . EDQM reference standards are assigned a unique catalogue code (e.g., F0060040 for Fenticonazole Impurity D) and are shipped with a downloadable leaflet detailing prescribed EP use [1].

Quality Control Pharmacopoeial Compliance Reference Standard Certification

Analytical Certificate Documentation: Full Characterization Package with NMR, MS, and COA Traceability

Fenticonazole Impurity D reference standards are supplied with comprehensive Certificates of Analysis (COA) that include validated analytical data such as NMR spectra, mass spectrometry (MS), and purity determination . Standards manufactured under ISO 17034 accreditation (e.g., CATO standards) carry additional metrological traceability certification [1]. This level of documentation supports regulatory filings (ANDA, DMF) and GMP-compliant quality control, where complete characterization is mandatory. In contrast, many commercial impurity offerings provide only basic purity statements (e.g., '>95%') without spectral data packages, requiring end-users to perform in-house characterization or risk regulatory queries .

Method Validation GMP Compliance Analytical Characterization

Fenticonazole Impurity D (CAS 1313397-05-5): Priority Procurement Scenarios for Analytical and Regulatory Workflows


ANDA Method Development and Validation for Fenticonazole Nitrate Impurity Profiling

Fenticonazole Impurity D (EP Reference Standard) is essential for developing and validating HPLC or HPCE methods intended for ANDA submission. The validated separation parameters (RP-8 column with acetonitrile/phosphate buffer pH 6 gradient, or HPCE with trimethyl-β-cyclodextrin) established using this standard ensure that Impurity D is baseline-resolved from parent API and other process impurities, satisfying ICH Q2(R1) specificity requirements [1]. Procurement of the EDQM-issued EP Reference Standard (catalogue F0060040) provides the regulatory-grade material required for method transfer to QC laboratories and subsequent commercial batch release testing under EP monograph conditions .

GMP Quality Control Batch Release Testing for Commercial Fenticonazole Nitrate Production

In GMP manufacturing environments, Fenticonazole Impurity D EP Reference Standard is used as the primary calibrant for quantifying Impurity D content in drug substance and finished product batches. The pharmaceutical primary standard grade with EDQM chain of custody ensures compliance with EP monograph acceptance criteria for related substances [1]. Use of non-EP alternative reference standards in QC batch release creates regulatory divergence from EP requirements and may trigger observations during regulatory inspections. The product is shipped neat with storage at 2-8°C, consistent with stability-indicating method requirements [1].

Stability-Indicating Method Development for Fenticonazole Nitrate Formulations

Fenticonazole Impurity D serves as a critical marker in forced degradation studies and stability-indicating method development. The validated analytical methods (HPLC and HPCE) that achieve baseline separation of Impurity D from degradation products enable accurate monitoring of impurity profile changes under ICH Q1A(R2) stress conditions (heat, humidity, oxidation, photolysis) [1]. Procurement of the fully characterized reference standard with spectral documentation (NMR, MS) allows confident peak assignment when unknown degradation peaks emerge, supporting shelf-life specification setting and regulatory filing robustness .

Impurity Profiling for API Synthesis Route Optimization and Process Control

During fenticonazole nitrate API process development, Fenticonazole Impurity D reference standard is employed to identify and quantify this specific phenylthio-benzyl substituted impurity in reaction monitoring samples. The availability of the free base form (CAS 793620-45-8) from select vendors enables alternative analytical approaches when nitrate counterion interference is a concern [1]. This facilitates impurity fate and purge studies, allowing process chemists to optimize reaction conditions (temperature, stoichiometry, solvent selection) to minimize Impurity D formation below the EP-specified reporting threshold.

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